molecular formula C21H21N5O B12581480 N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea CAS No. 606105-30-0

N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea

Cat. No.: B12581480
CAS No.: 606105-30-0
M. Wt: 359.4 g/mol
InChI Key: RYCSQIAZFWTTTC-UHFFFAOYSA-N
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Description

N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea is a complex organic compound with a unique structure that combines a quinoline derivative with a urea moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the urea group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-{2-[(3-cyanoquinolin-2-yl)amino]ethyl}urea
  • N-Benzyl-N-{2-[(6-methylquinolin-2-yl)amino]ethyl}urea
  • N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}thiourea

Uniqueness

N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea is unique due to the presence of both the cyano and methyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

606105-30-0

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

1-benzyl-1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]urea

InChI

InChI=1S/C21H21N5O/c1-15-7-8-19-17(11-15)12-18(13-22)20(25-19)24-9-10-26(21(23)27)14-16-5-3-2-4-6-16/h2-8,11-12H,9-10,14H2,1H3,(H2,23,27)(H,24,25)

InChI Key

RYCSQIAZFWTTTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCN(CC3=CC=CC=C3)C(=O)N)C#N

Origin of Product

United States

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